molecular formula C19H23N5O B264870 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Numéro de catalogue B264870
Poids moléculaire: 337.4 g/mol
Clé InChI: JVMVRIWOASHWIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, commonly known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival. EGFR is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

Mécanisme D'action

BIBX1382 works by binding to the ATP-binding site of the 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one kinase domain, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
BIBX1382 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. BIBX1382 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

BIBX1382 is a potent and selective inhibitor of 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, making it an attractive tool for studying the role of this compound in cancer biology. However, like all small molecule inhibitors, BIBX1382 has limitations. For example, it may have off-target effects on other kinases, leading to unwanted side effects. Additionally, the effectiveness of BIBX1382 may vary depending on the type of cancer and the genetic background of the patient.

Orientations Futures

There are several future directions for the study of BIBX1382. One area of research is the development of combination therapies that include BIBX1382 and other targeted therapies or chemotherapy drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to BIBX1382. Finally, the development of more potent and selective 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one inhibitors is an ongoing area of research.

Méthodes De Synthèse

BIBX1382 can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 2,4-dichloro-5-methylpyrimidine with butylamine to form 5-butyl-2,4-dichloro-5-methylpyrimidine. This compound is then reacted with 4,7-dimethylquinazoline-2-amine to form the intermediate 5-butyl-2-(4,7-dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4-one. The final step involves the selective reduction of the quinazoline ring to form BIBX1382.

Applications De Recherche Scientifique

BIBX1382 has been extensively studied for its potential use in cancer therapy. In preclinical studies, BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. BIBX1382 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C19H23N5O

Poids moléculaire

337.4 g/mol

Nom IUPAC

5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C19H23N5O/c1-5-6-7-15-13(4)21-19(23-17(15)25)24-18-20-12(3)14-9-8-11(2)10-16(14)22-18/h8-10H,5-7H2,1-4H3,(H2,20,21,22,23,24,25)

Clé InChI

JVMVRIWOASHWIQ-UHFFFAOYSA-N

SMILES isomérique

CCCCC1=C(NC(=NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C

SMILES

CCCCC1=C(NC(=NC1=O)NC2=NC3=C(C=CC(=C3)C)C(=N2)C)C

SMILES canonique

CCCCC1=C(NC(=NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.